molecular formula C26H25FN2O3S B2524956 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 895996-78-8

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2524956
CAS No.: 895996-78-8
M. Wt: 464.56
InChI Key: QFQFFGUUWAHSBL-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25FN2O3S and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications

Research has shown that sulfonamide derivatives, including compounds structurally related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide, can inhibit the activity of carbonic anhydrase IX, a tumor-associated isozyme. This inhibition suggests potential applications as antitumor agents, offering a new avenue for cancer treatment. The detailed study of these inhibitors against various isozymes revealed leads for designing more potent and selective inhibitors, which could be developed into therapeutic agents targeting cancer cells expressing carbonic anhydrase IX (Ilies et al., 2003).

Antitumor Drug Design Using Sulfonamide Compounds

Further exploring the antitumor potential, sulfonamide derivatives have been utilized to design compounds with low toxicity and potent antitumor activity. By incorporating moieties such as 5-fluorouracil and nitrogen mustard into sulfonamide structures, researchers have synthesized compounds that demonstrate significant antitumor effects. These innovative drug designs leverage the sulfonamide scaffold for targeted cancer therapy, providing a promising strategy for developing new anticancer drugs with enhanced efficacy and reduced side effects (Huang, Lin, & Huang, 2001).

Cytotoxic Activity of Sulfonamide Derivatives

Investigations into the cytotoxic activity of novel sulfonamide derivatives have identified compounds with significant potency against cancer cell lines. These studies contribute to the understanding of how structural variations in sulfonamide derivatives can influence their anticancer activity, guiding the design of more effective antitumor agents. The identification of highly cytotoxic compounds against specific cancer cell types underscores the potential of sulfonamide derivatives in cancer treatment, offering insights into their mechanism of action and therapeutic applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-18(2)19-11-13-21(14-12-19)28-26(30)16-29-15-25(22-8-4-6-10-24(22)29)33(31,32)17-20-7-3-5-9-23(20)27/h3-15,18H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQFFGUUWAHSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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